Analgesic Efficacy in Acetic Acid-Induced Writhing: Direct Comparison with Diclofenac Sodium
In a laboratory-based experimental study using mice, (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one produced a 75.20% reduction in acetic acid-induced writhing episodes. The reference drug diclofenac sodium achieved an 84.4% reduction under identical conditions [1]. This result demonstrates that the chalcone derivative approaches the analgesic potency of a clinically established NSAID.
| Evidence Dimension | % reduction in acetic acid-induced writhing |
|---|---|
| Target Compound Data | 75.20% reduction |
| Comparator Or Baseline | Diclofenac sodium: 84.4% reduction |
| Quantified Difference | Target compound achieves 89.1% of the diclofenac effect (75.20/84.4) |
| Conditions | Acetic acid-induced writhing model in mice; study conducted at Khyber Medical University, Peshawar. |
Why This Matters
The near-equivalent analgesic efficacy of this chalcone derivative relative to diclofenac sodium provides a strong rationale for its selection as a non-NSAID analgesic scaffold, potentially circumventing gastric ulcerogenicity associated with classical COX inhibitors.
- [1] Ahsan Ali Khan, Muhammad Haris, Sobia Haris, Farah Deeba, Mashal Tamsil, Tayaba Basharat, Muhammad Jehangir Khan. Investigating the Mechanisms and Therapeutic Applications of Chalcones. Proceedings S.Z.M.C. 2024, 38(4), 270-277. View Source
